O-1602

Übersicht

Beschreibung

O-1602 ist eine synthetische Verbindung, die am engsten mit abnormalem Cannabidiol verwandt ist und in ihrer Struktur entfernter mit Cannabinoid-Medikamenten wie Tetrahydrocannabinol verwandt ist. Im Gegensatz zu klassischen Cannabinoiden bindet this compound nicht mit nennenswerter Affinität an die klassischen Cannabinoid-Rezeptoren CB1 oder CB2. Stattdessen ist es ein Agonist an mehreren anderen Rezeptoren, insbesondere GPR18 und GPR55 . Es wird angenommen, dass diese Rezeptoren für die meisten der nicht-CB1-, nicht-CB2-vermittelten Effekte verantwortlich sind, die in der Cannabinoidforschung beobachtet werden .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von O-1602 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Cyclohexenrings und die anschließende Funktionalisierung des aromatischen Rings. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und Säuren sowie verschiedener organischer Lösungsmittel .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

O-1602 durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen mit spezifischen Reagenzien durchgeführt .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreaktionen werden oft mit Reagenzien wie Brom oder Chlor durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu dehydroxylierten Verbindungen führen können .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Experimental Colitis Treatment

O-1602 has demonstrated protective effects against experimental colitis in murine models. In a study, administration of this compound (5 mg/kg) significantly reduced both macroscopic and histological scores of colitis. Notably, its protective effects were observed even in cannabinoid receptor 1 (CB1) and 2 (CB2) double knockout mice, indicating a mechanism independent of these receptors. The compound inhibited neutrophil migration, which is crucial in the inflammatory response associated with colitis .

Mechanism of Action

The inhibition of neutrophil recruitment by this compound suggests its potential as an anti-inflammatory agent. This effect was confirmed through chemotactic assays where this compound reduced neutrophil migration to various chemokines .

Neurological Applications

Depression and Neuroinflammation

Recent studies have highlighted the role of this compound in improving symptoms of depression and reducing neuroinflammation. In female rats subjected to corticosterone treatment, this compound therapy not only improved depressive behaviors (assessed via the forced swim test) but also enhanced detrusor contractility, suggesting benefits for both mental health and bladder function . The compound was found to ameliorate oxidative damage and inflammatory markers in the urinary bladder and hippocampus .

Bladder Dysfunction Treatment

Detrusor Overactivity

this compound has shown promise as a pharmacological agent for treating detrusor overactivity (DO). In vivo studies indicated that this compound could improve detrusor contractility and reduce hyperreflexivity in animal models of bladder inflammation. The compound’s ability to modulate signaling pathways associated with bladder function positions it as a potential novel treatment for bladder diseases .

Metabolic Effects

Obesity and Fat Reduction

Research has indicated that this compound may play a role in metabolic regulation. In diet-induced obesity (DIO) models, treatment with this compound resulted in reduced body fat and epididymal fat pad weight without altering key markers related to adiponectin signaling or fatty acid metabolism . This suggests that this compound might influence metabolic pathways beneficially.

Summary Table of Applications

Wirkmechanismus

O-1602 exerts its effects primarily through its interaction with GPR18 and GPR55 receptors. These receptors are involved in various cellular processes, including cell migration, proliferation, and apoptosis . The activation of these receptors by this compound leads to the modulation of downstream signaling pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

O-1602 ist am engsten mit abnormalem Cannabidiol und anderen atypischen Cannabinoiden verwandt. Einige ähnliche Verbindungen umfassen:

Abnormales Cannabidiol: Teilt eine ähnliche Struktur, weist aber unterschiedliche Rezeptorbindungsaffinitäten und biologische Wirkungen auf.

Cannabidiol: Ein natürliches Cannabinoid mit einer breiteren Palette an Rezeptorwechselwirkungen und therapeutischen Anwendungen.

Tetrahydrocannabinol: Ein klassisches Cannabinoid mit psychoaktiven Wirkungen, im Gegensatz zu this compound.

This compound ist einzigartig in seiner fehlenden signifikanten Affinität für CB1- und CB2-Rezeptoren, was es von vielen anderen Cannabinoiden unterscheidet. Seine selektive Agonisierung an GPR18- und GPR55-Rezeptoren trägt zu seinem einzigartigen pharmakologischen Profil bei .

Biologische Aktivität

O-1602 is a novel compound recognized for its biological activity as a potent agonist of the GPR55 receptor, which is part of the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, including detrusor overactivity, depression, and inflammatory diseases. This article will delve into the biological activity of this compound, supported by case studies and research findings.

Chemical Profile

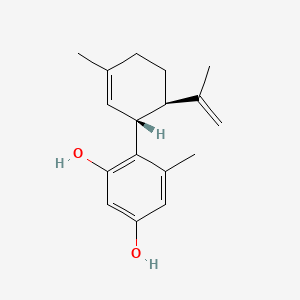

- Chemical Name : 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

- Purity : ≥97%

- GPR55 Agonist Potency : EC50 value of 13 nM; significantly lower potency at CB1 and CB2 receptors (EC50 values > 30,000 nM) .

This compound operates primarily through its interaction with the GPR55 receptor, leading to several downstream effects:

- Neurogenesis and Neural Proliferation :

- Reduction of Inflammation :

- Impact on Detrusor Overactivity :

1. Detrusor Overactivity Model

In a rat model of detrusor overactivity, this compound was administered at a dose of 0.25 mg/kg. The results indicated:

- Significant reduction in CGRP levels.

- Decreased ERK1/2 signaling pathways associated with bladder hyperreflexia .

2. Depression Model

This compound was tested in rats subjected to corticosterone treatment to simulate depression. The findings included:

- Improvement in depressive symptoms measured by the forced swim test.

- Enhanced detrusor contractility observed through conscious cystometry.

- Reduction in oxidative damage markers and neuroinflammation .

Research Findings Summary

Eigenschaften

IUPAC Name |

5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZOUSULXZNDJH-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018640 | |

| Record name | O-1602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317321-41-8 | |

| Record name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317321-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-1602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-1602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-1602 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.